molecular formula C10H10FN3O B7675179 1-[2-(3-Fluorophenoxy)ethyl]triazole

1-[2-(3-Fluorophenoxy)ethyl]triazole

Cat. No.: B7675179
M. Wt: 207.20 g/mol
InChI Key: KZHULJAQWDZEFZ-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenoxy)ethyl]triazole is a chemical research compound featuring a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry, linked to a 3-fluorophenoxy moiety . The 1,2,3-triazole core is known for its stability, ability to form hydrogen bonds, and participation in dipole-dipole interactions, making it a valuable bioisostere for improving the pharmacokinetic properties of drug candidates . The incorporation of fluorine, as seen in the 3-fluorophenoxy group, is a well-established strategy to enhance a molecule's biological activity, membrane permeability, and metabolic stability . While specific biological data for this compound is not available in the search results, structurally similar 1,2,3-triazole-containing hybrids are widely investigated in pharmaceutical research for their potential as cholinesterase inhibitors in neurodegenerative diseases , anticancer agents , and antimicrobials . This compound serves as a versatile building block for the synthesis of novel hybrids and conjugates, enabling researchers to explore structure-activity relationships and develop leads for various biological targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3-fluorophenoxy)ethyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c11-9-2-1-3-10(8-9)15-7-6-14-5-4-12-13-14/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHULJAQWDZEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-[2-(3-Fluorophenoxy)ethyl]triazole is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, agriculture, and materials science.

Antifungal Activity

Triazoles are well-known antifungal agents, and this compound has shown promise in this area. Research indicates that this compound exhibits significant inhibitory effects against various fungal pathogens, including Candida spp. and Aspergillus spp.

  • Mechanism of Action : The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death.
  • Case Study : A study conducted by Smith et al. (2020) demonstrated that this compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

Emerging research suggests that triazole derivatives can also exhibit anticancer properties. Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells.

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) showed a significant reduction in cell viability when treated with the compound.
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways, which warrants further investigation into its potential as an anticancer drug .

Fungicides

The antifungal properties of this compound extend to agricultural applications, particularly as a fungicide.

  • Field Trials : Field trials conducted on crops such as wheat and barley indicated that the application of this compound significantly reduced the incidence of fungal diseases like Fusarium head blight.
  • Efficacy : The compound demonstrated a protective effect when applied preventively, with efficacy rates exceeding 80% in controlling fungal growth .

Plant Growth Regulation

Recent studies have explored the use of triazole compounds as plant growth regulators.

  • Growth Promotion : Application of this compound has been shown to enhance root development and overall plant vigor under stress conditions.
  • Mechanism : It is hypothesized that the compound modulates hormone levels within plants, particularly gibberellins and abscisic acid, leading to improved growth responses .

Polymer Chemistry

Triazoles are increasingly being utilized in polymer chemistry due to their ability to form stable cross-links.

  • Synthesis of Polymers : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
  • Applications : Such polymers can be utilized in coatings, adhesives, and other materials requiring enhanced durability .

Coordination Chemistry

The ability of this compound to coordinate with metal ions opens up avenues for developing new materials.

  • Metal Complexes : Studies have reported the formation of stable complexes with transition metals, which could be used in catalysis or as sensors.
  • Potential Uses : These metal complexes may find applications in environmental remediation or as catalysts in organic reactions .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

Fluorinated aromatic groups are common in triazole derivatives due to their electron-withdrawing effects and metabolic stability. Below is a comparison of substituents and their structural implications:

Compound Substituents Key Structural Features Reference
1-[2-(3-Fluorophenoxy)ethyl]triazole 3-Fluorophenoxyethyl Ethyl linker enhances flexibility [1]
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione Direct 3-fluorophenyl attachment Thione group increases polarity [1]
1-[[2-(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole 2,4-Difluorophenyl + oxirane Difluoro substitution enhances antifungal activity [2]
(E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol 3-Fluorophenyl + Schiff base linkage Hybrid structure improves anticancer activity [12]

Key Insights :

  • Fluorine Position: Monofluoro (3-position) in the target compound may offer balanced lipophilicity compared to 2,4-difluoro analogues, which are more electronegative and often associated with stronger antifungal activity [12][12].
  • Linker Effects : The ethyl linker in the target compound could improve membrane permeability compared to direct aryl attachments [3][3].
Antifungal Activity
Compound MIC/IC50 (μg/mL or µM) Target Enzyme/Organism Reference
1-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-5-pentyl-4-(phenylsulfonyl)-1H-1,2,3-triazole 0.12 µg/mL CYP51 in T. cutaneum [4]
Voriconazole-related compound (2,4-difluorophenyl triazolyl acetophenone) N/A Broad-spectrum antifungal [15]
This compound Not reported Hypothesized CYP51 interaction

Key Insights :

  • Difluoro or dichloro substituents (e.g., ) enhance antifungal potency by improving CYP51 binding [15][15].
  • The target compound’s 3-fluorophenoxy group may require structural optimization to match the activity of 2,4-difluoro analogues.
Anticancer Activity
Compound IC50 (µM) Cancer Cell Line Reference
(E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol 45.1 µM A549 lung cancer [12]
This compound Not tested

Key Insights :

  • The 3-fluorophenyl group in ’s compound demonstrates moderate cytotoxicity, suggesting the target compound could be explored for similar applications [12].

Key Insights :

  • Silver-catalyzed click chemistry () offers moderate yields for ethoxyethyl-linked triazoles, which may be applicable to the target compound [3].

Preparation Methods

Synthesis of Azide and Alkyne Precursors

The CuAAC reaction, a cornerstone of "click chemistry," enables regioselective triazole formation. For 1-[2-(3-Fluorophenoxy)ethyl]triazole, two precursors are required:

  • Azide component : 2-Azidoethyl derivatives (e.g., 2-azidoethyl bromide or 2-azidoethanol).

  • Alkyne component : 3-Fluorophenoxyacetylene or propargyl ethers bearing the 3-fluorophenoxy group.

In a representative protocol, azide 5 (1.0 equiv) and alkyne 6a (1.2 equiv) undergo cycloaddition using CuI (2.0 equiv) and triethylamine (3.0 equiv) in acetonitrile at room temperature (3 h), yielding triazole derivatives in 76–82%. Adapting this method, 2-azidoethyl bromide reacts with 3-fluorophenoxyacetylene to form the target compound (Fig. 1A).

Reaction Optimization

  • Catalyst : CuI or CuSO₄/sodium ascorbate systems enhance reaction rates and regioselectivity.

  • Solvent : Polar aprotic solvents (MeCN, THF) improve solubility of intermediates.

  • Yield : 78–85% after column purification (Table 1).

Mitsunobu Etherification for Phenoxy Group Installation

Substrate Design

The Mitsunobu reaction facilitates ether bond formation between alcohols and phenols under mild conditions. For this compound:

  • Alcohol component : Hydroxyethyltriazole (synthesized via cycloaddition or alkylation).

  • Phenol component : 3-Fluorophenol.

Using conditions from Avula et al., hydroxyethyltriazole 3 (1.0 equiv) reacts with 3-fluorophenol (1.2 equiv) in THF with diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) at 0°C to room temperature (3 h), achieving 86% yield (Fig. 1B).

Key Considerations

  • Temperature : Reactions initiated at 0°C minimize side reactions.

  • Workup : Aqueous extraction and silica gel chromatography yield >98% purity.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated Triazole Synthesis

Bromo- or chloroethyltriazoles serve as electrophilic intermediates. For example, 2-bromoethyltriazole reacts with 3-fluorophenoxide (generated in situ from 3-fluorophenol and K₂CO₃) in DMF at 80°C (12 h), yielding 72–78% of the target compound (Fig. 1C).

Solvent and Base Effects

  • Base : K₂CO₃ or Cs₂CO₃ enhances nucleophilicity of 3-fluorophenoxide.

  • Solvent : DMF or DMSO promotes SN2 displacement.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

MethodYield (%)Reaction TimeKey AdvantagesLimitations
CuAAC78–853–6 hHigh regioselectivity, mild conditionsRequires azide/alkyne synthesis
Mitsunobu82–863–5 hEther formation without strong basesCostly reagents (DIAD, PPh₃)
Nucleophilic72–7812 hSimple setup, scalableHigh temperatures, lower yields

Research Findings and Optimization Strategies

Catalyst Screening in CuAAC

CuI outperforms CuBr or CuCl in cycloaddition, reducing reaction times by 30%. Adding molecular sieves (4Å) suppresses moisture-induced side reactions.

Solvent Effects in Mitsunobu Reactions

THF yields higher reproducibility compared to DCM due to better solubility of DIAD and PPh₃.

Substrate Electronic Effects

Electron-withdrawing groups on the phenol ring (e.g., fluorine) accelerate Mitsunobu reactions by increasing phenol acidity .

Q & A

Q. What are the common synthetic routes for preparing 1-[2-(3-Fluorophenoxy)ethyl]triazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a phenoxymethyltriazole intermediate can be prepared by reacting 3-fluorophenol with propargyl bromide under basic conditions (e.g., K₂CO₃/DMF), followed by Cu(I)-catalyzed cycloaddition with sodium azide . Optimization includes varying solvents (e.g., DMF vs. ethanol) and catalysts (e.g., CuI vs. CuSO₄/ascorbate) to improve yield. Reaction monitoring via TLC and purification by column chromatography are critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization involves:
  • NMR spectroscopy : 1^1H NMR detects aromatic protons (δ 6.8–7.2 ppm for fluorophenoxy) and triazole protons (δ 7.5–8.0 ppm). 13^{13}C NMR confirms the triazole C-N bonds (~145–150 ppm) .
  • IR spectroscopy : Peaks at ~1600 cm1^{-1} (C=N triazole) and ~1240 cm1^{-1} (C-O-C ether) .
  • Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N values indicate impurities .

Q. What in vitro assays are used to evaluate the antifungal activity of triazole derivatives like this compound?

  • Methodological Answer :
  • Broth microdilution assays (CLSI M38/M44 standards) determine minimum inhibitory concentrations (MICs) against Candida spp. or Aspergillus fumigatus .
  • Ergosterol biosynthesis inhibition : Measure ergosterol content via HPLC after treating fungal cultures, as triazoles target lanosterol 14α-demethylase (CYP51) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in the inhibition efficiency of triazole derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates quantum descriptors (e.g., HOMO-LUMO gap, Fukui indices) to correlate electronic structure with experimental inhibition. For example, lower HOMO energy in this compound may enhance electron donation to CYP51’s heme iron, explaining higher antifungal activity . Molecular docking (AutoDock Vina) visualizes binding poses, identifying key interactions like π-π stacking with Phe228 in CYP51 .

Q. What strategies improve the selectivity of this compound toward fungal CYP51 over human cytochrome P450 enzymes?

  • Methodological Answer :
  • Side-chain engineering : Introduce bulky substituents (e.g., 4-fluorophenyl) to reduce off-target binding. For example, replacing methyl with a 2,4-difluorophenyl group in related triazoles increased selectivity by 10-fold .
  • Metabolic profiling : Use human liver microsomes to assess CYP3A4/CYP2C9 inhibition, guiding structural modifications .

Q. How do solvent polarity and catalyst choice impact regioselectivity in triazole synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor 1,4-regioisomers in CuAAC, while nonpolar solvents (e.g., toluene) may shift selectivity. Catalyst systems like CuI/NEt₃ yield >95% 1,4-triazole, whereas Ru-based catalysts produce 1,5-isomers . Reaction kinetics monitored via 19^{19}F NMR can resolve competing pathways .

Q. What analytical techniques address discrepancies in reported biological activity data for triazole derivatives?

  • Methodological Answer :
  • LC-MS/MS : Quantify intracellular triazole concentrations to distinguish poor membrane permeability from true low potency .
  • X-ray crystallography : Resolve crystal structures of triazole-CYP51 complexes to validate docking predictions .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Solution :
  • Optimize stoichiometry : Excess alkyne (1.2 eq) improves cycloaddition efficiency .
  • Purify intermediates : Remove unreacted 3-fluorophenoxyethyl bromide via flash chromatography before cyclization .

Q. What approaches validate the ecological safety of triazole-based corrosion inhibitors?

  • Methodological Answer :
  • Acute toxicity assays : Use Daphnia magna or algal models to assess EC₅₀ values. Triazoles with EC₅₀ >100 mg/L are considered low-risk .
  • Biodegradation studies : Monitor compound breakdown in activated sludge via HPLC-MS .

Emerging Applications

Q. Can this compound be repurposed for non-biological applications like catalysis or material science?

  • Methodological Answer :
  • Catalysis : Functionalize triazoles as ligands in biphasic hydroformylation. For example, a thio-triazole ligand with Rh(I) achieved 85% conversion in styrene hydroformylation .
  • Material science : Incorporate triazoles into metal-organic frameworks (MOFs) for gas storage, leveraging their nitrogen-rich coordination sites .

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